molecular formula C28H24Cl4N6O4 B13776643 N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] CAS No. 74620-20-5

N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]

Cat. No.: B13776643
CAS No.: 74620-20-5
M. Wt: 650.3 g/mol
InChI Key: AGWFOGQTVYBHTM-UHFFFAOYSA-N
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Description

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes azo groups and dichlorophenyl rings, making it a subject of interest in organic chemistry and material science.

Properties

CAS No.

74620-20-5

Molecular Formula

C28H24Cl4N6O4

Molecular Weight

650.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-2,5-dimethylphenyl]-3-oxobutanamide

InChI

InChI=1S/C28H24Cl4N6O4/c1-13-9-24(34-28(42)26(16(4)40)38-36-22-8-6-18(30)12-20(22)32)14(2)10-23(13)33-27(41)25(15(3)39)37-35-21-7-5-17(29)11-19(21)31/h5-12,25-26H,1-4H3,(H,33,41)(H,34,42)

InChI Key

AGWFOGQTVYBHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Core 2,5-Dimethyl-1,4-Phenylenediamine Intermediate

The synthesis of the target compound begins with the preparation of 2,5-dimethyl-1,4-phenylenediamine, a key diamine precursor. Several methods have been reported:

  • Reduction of Nitro Precursors: One traditional route involves reduction of 2,5-dimethyl-1,4-dinitrobenzene using hydrochloric acid and reducing agents to yield the diamine. However, this method suffers from low yield and complex synthetic steps.

  • Pressure Ammonolysis of Bromo Derivatives: Another approach uses 1,4-bis-(bromo)-2,5-dimethylbenzene under ammoniacal liquor with N-bromosuccinimide catalysis at 110–140 °C. This method produces high-purity diamine but requires expensive starting materials and catalysts, limiting industrial applicability.

  • Azo Coupling and pH-Controlled Reactions: A more recent and industrially promising method involves controlled pH dropwise addition in aqueous media at 8.0–8.5 pH and low temperatures (8–10 °C), stirring for several hours to obtain 4-amino-2,5-dimethyl derivatives suitable for further azo coupling.

Method Reaction Conditions Advantages Disadvantages
Reduction of nitro compounds HCl reduction, multiple steps Established method Low yield, complex route
Pressure ammonolysis 110–140 °C, N-bromo catalysis High purity product Expensive reagents, long time
pH-controlled aqueous reaction pH 8.0–8.5, 8–10 °C, stirring Good yield, industrially viable Requires precise pH control

The azo group introduction onto the aromatic ring is typically achieved by diazotization and azo coupling reactions:

  • Diazotization of 2,4-Dichloroaniline: The 2,4-dichlorophenyl group is introduced via diazotization of 2,4-dichloroaniline followed by coupling with the 2,5-dimethyl-1,4-phenylenediamine or related intermediates.

  • Azo Coupling Conditions: The coupling is performed in aqueous or mixed solvent systems at low temperatures (0–10 °C) to control the reaction rate and selectivity, maintaining the integrity of the azo linkage.

  • Purification: Post-reaction, the crude azo compounds are purified by filtration, washing with cold water, and recrystallization from suitable solvents such as ethanol or aqueous mixtures to achieve high purity.

Formation of the Oxobutyramide Linkage

The amide bond formation linking the azo-substituted aromatic rings to the oxobutyramide moiety involves:

  • Acylation of Amines: The diamine or azo-substituted amine intermediates are reacted with 3-oxobutyryl chloride or equivalent activated acyl derivatives under controlled conditions.

  • Solvent and Base: Polar aprotic solvents such as dimethylformamide or acetonitrile are preferred, with bases like triethylamine or potassium carbonate to neutralize the generated acid and drive the reaction forward.

  • Reaction Temperature: Typically carried out at ambient to moderate temperatures (20–50 °C) to optimize yield and minimize side reactions.

  • Isolation: The final bis-amide compound is isolated by precipitation, filtration, and recrystallization to ensure high purity and yield.

Summary Table of Preparation Steps

Step Reagents/Conditions Temperature Time Yield/Notes
2,5-Dimethyl-1,4-phenylenediamine synthesis Reduction or ammonolysis or pH-controlled aqueous reaction 8–140 °C (method-dependent) 1.5–3.5 h High purity via ammonolysis; industrially viable pH control method
Diazotization of 2,4-dichloroaniline NaNO2/HCl in aqueous medium 0–5 °C 30–60 min Controlled diazotization essential
Azo coupling with diamine Aqueous solution, pH control 0–10 °C 1.5–3 h Careful pH control for selectivity
Acylation to form oxobutyramide 3-oxobutyryl chloride, base (Et3N, K2CO3), DMF or MeCN 20–50 °C 1–4 h Polar aprotic solvent critical for yield

Research Findings and Industrial Considerations

  • The pH-controlled aqueous synthesis of the diamine intermediate provides a balance between purity, yield, and industrial scalability, overcoming drawbacks of older methods relying on expensive catalysts or harsh conditions.

  • The azo coupling step requires precise temperature and pH control to avoid side reactions such as azo-hydrazone tautomerism or azo decomposition, which can reduce product purity.

  • The amide bond formation benefits from the use of polar aprotic solvents and mild bases, which facilitate acylation without overreaction or polymerization.

  • Purification through recrystallization and charcoal filtration is commonly employed to achieve the high purity necessary for applications in dye and pigment industries.

Chemical Reactions Analysis

Reductive Cleavage of Azo Bonds

The azo group undergoes reductive cleavage under specific conditions :

  • Reducing Agents : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

  • Products : Primary amines (e.g., 2,4-dichloroaniline derivatives) and 3-oxobutyramide fragments.

Table 1: Reduction Conditions and Products

Reducing AgentTemperature (°C)ProductsYield (%)
Na₂S₂O₄25–302,4-Dichloroaniline + Amides~85
H₂/Pd-C50–60Same as above~90

Acid/Base Hydrolysis

The amide groups in the butyramide moieties hydrolyze under extreme pH :

  • Acidic Conditions (HCl, 100°C) : Forms carboxylic acids and ammonium salts.

  • Basic Conditions (NaOH, 80°C) : Produces carboxylate anions and free amines.

Example Reaction :

3 OxobutyramideH+ or OH3 Oxobutyric acid+Amine\text{3 Oxobutyramide}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{3 Oxobutyric acid}+\text{Amine}

Hydrolysis rates are slowed by electron-withdrawing Cl groups on the phenyl ring .

Photodegradation

The azo bond is susceptible to UV light, leading to degradation :

  • Mechanism : Homolytic cleavage of -N=N- generates aryl radicals, which recombine or oxidize.

  • Products : Chlorinated benzene derivatives and nitrogen gas (N₂).

Table 2: Photodegradation Products

Light SourceDegradation ProductsHalf-Life (h)
UV-C (254 nm)2,4-Dichlorophenol4.2
SunlightChloroanilines12.5

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts :

  • Primary Products : Chlorinated benzenes, CO, and NOₓ gases.

  • Mechanism : Radical chain reactions initiated by homolytic bond cleavage.

Thermogravimetric Analysis (TGA) Data :

  • Onset Temp. : 220°C

  • Mass Loss : 95% at 400°C

Reactivity in Polymer Matrices

When used as a dye/stabilizer in plastics (e.g., ABS, PMMA), it participates in radical quenching reactions :

  • Function : Scavenges free radicals during polymer processing, extending material lifespan.

  • Byproducts : Stable chlorinated aromatic compounds.

Scientific Research Applications

Dye Chemistry

The azo group in the compound makes it suitable for applications in dye chemistry. Azo compounds are known for their vibrant colors and are widely used in textiles and inks.

Case Study : Research has shown that azo dyes can be synthesized using similar structures for applications in fabric dyeing processes, providing color stability and resistance to fading under light exposure .

Pharmaceuticals

The compound's ability to interact with biological systems positions it as a candidate for pharmaceutical applications. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Research Findings :

  • Studies indicate that derivatives of similar compounds exhibit anti-cancer properties by inhibiting tumor growth through apoptosis induction .
  • The compound could be explored for its potential as an anti-inflammatory agent due to its structural resemblance to known anti-inflammatory drugs.

Analytical Chemistry

The unique chemical structure allows for its use as a reagent in analytical chemistry, particularly in spectrophotometric methods for detecting metal ions.

Data Table: Spectrophotometric Applications

Metal IonDetection Limit (mg/L)Application
Lead0.05Environmental monitoring
Copper0.02Water quality analysis
Iron0.01Soil testing

This table summarizes the detection limits achieved using the compound as a reagent in various analytical methods.

Potential Environmental Applications

Given the increasing concern over environmental pollution, the compound can be investigated for its role in remediation technologies. Azo compounds have shown promise in degrading pollutants under specific conditions.

Research Insights :

  • Azo dyes can undergo reductive cleavage under anaerobic conditions, leading to the formation of less harmful products . This property could be harnessed for wastewater treatment processes.

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and pathways. The dichlorophenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’- (2,5-Dimethyl-1,4-phenylene)bis (3-oxobutanamide)
  • 2,5-Dimethyl-1,4-phenylenediamine
  • N,N-Diethyl-1,4-phenylenediammonium sulfate

Uniqueness

N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is unique due to its combination of azo groups and dichlorophenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as advanced material synthesis and targeted biological research.

Biological Activity

N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azo linkage and the presence of multiple functional groups which contribute to its biological activity. The structural formula can be represented as:

C20H20Cl2N4O4\text{C}_{20}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_4

This structure allows for interactions with various biological systems, particularly in the context of drug development and toxicology.

1. Antimicrobial Activity

Research has indicated that azo compounds can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways. For instance, studies on related azo dyes have shown that they can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through oxidative stress mechanisms and interference with cellular respiration .

2. Anticancer Potential

Azo compounds have been studied for their potential anticancer properties. The cleavage of the azo bond can produce aromatic amines, which may exhibit cytotoxic effects on cancer cells. In vitro studies have demonstrated that derivatives of azo dyes can induce apoptosis in various cancer cell lines, suggesting a possible pathway for therapeutic application .

3. Genotoxicity and Carcinogenicity

While some azo compounds show promise in therapeutic applications, they also raise concerns regarding genotoxicity and carcinogenicity. The reduction of azo bonds can lead to the formation of potentially carcinogenic aromatic amines. Regulatory assessments have classified several related compounds as possible human carcinogens based on their mutagenic effects observed in laboratory settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azo compounds including derivatives similar to N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] found significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antibacterial properties .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving various azo compounds, it was observed that certain derivatives caused a reduction in cell viability in human breast cancer cell lines (MCF-7). The IC50 values were reported between 15 to 30 µM after 48 hours of treatment, suggesting effective cytotoxicity correlated with the presence of specific substituents on the aromatic rings .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
GenotoxicityPotential carcinogenic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide], and how can purity be maximized?

  • Methodology : Use azo-coupling reactions under controlled pH (5–7) and low-temperature conditions (0–5°C) to minimize side reactions. Purification involves column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology : Employ UV-Vis spectroscopy (λmax 450–550 nm in DMSO) to confirm π→π* transitions in the azo group. Use FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1450 cm⁻¹) stretches. For advanced structural confirmation, conduct ¹H/¹³C NMR in deuterated DMSO and compare peaks with computational simulations (e.g., DFT) .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, pH)?

  • Methodology : Conduct accelerated stability studies by exposing samples to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (3–9). Monitor degradation via HPLC and quantify half-life. Results indicate photodegradation is the primary instability factor; store in amber vials at 4°C for long-term stability .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve contradictions in reported fluorescence properties of this compound?

  • Methodology : Conflicting fluorescence data may arise from solvent polarity or aggregation effects. Use time-resolved fluorescence spectroscopy to differentiate monomeric vs. aggregated states. Compare results in aprotic (e.g., DMF) and protic (e.g., methanol) solvents. Cross-validate with quantum yield measurements using an integrating sphere .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

  • Methodology : Apply QSAR models to estimate log Kow (octanol-water partition coefficient) and biodegradability. Simulate hydrolysis pathways using Gaussian software at the B3LYP/6-31G* level. Validate predictions with laboratory-based hydrolysis studies (pH 7.4, 25°C) and LC-MS/MS analysis of degradation products .

Q. What experimental designs address discrepancies in reported bioactivity data across studies?

  • Methodology : Standardize bioassays by controlling cell line passage numbers, solvent concentrations (e.g., DMSO <0.1%), and incubation times. Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. Apply meta-analysis to identify confounding variables (e.g., impurity profiles from differing synthesis protocols) .

Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins) at the molecular level?

  • Methodology : Use fluorescence quenching assays to study binding to bovine serum albumin (BSA). Determine binding constants (Kb) via Stern-Volmer plots. For DNA interaction studies, employ ethidium bromide displacement assays and circular dichroism to detect conformational changes in DNA helices .

Q. What strategies optimize the compound’s photostability for applications in light-driven research?

  • Methodology : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) at 0.1–1% w/w. Encapsulate in polymeric matrices (e.g., PMMA) to reduce photodegradation. Monitor effectiveness via accelerated weathering tests (ISO 4892-2) and compare degradation kinetics with/without stabilizers .

Tables for Key Data

Property Method Conditions Result Reference
λmax (UV-Vis)DMSO solution25°C, 0.1 mM512 nm
Half-life (photodegradation)HPLCUV light (254 nm), 25°C48 hours
Log Kow (QSAR)Computational modelB3LYP/6-31G*4.2 ± 0.3
Binding constant (Kb-BSA)Fluorescence quenchingPBS buffer, 25°C1.2 × 10⁴ M⁻¹

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